molecular formula C13H11F3N2O2 B12212334 Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1049114-56-8

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12212334
CAS No.: 1049114-56-8
M. Wt: 284.23 g/mol
InChI Key: AOHCRNNMGWJHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and significant applications in various fields. The compound features a quinoline core substituted with an amino group at the 4-position, a trifluoromethyl group at the 8-position, and an ethyl ester at the 3-carboxylate position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-amino-3-(trifluoromethyl)benzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

Comparison with Similar Compounds

  • Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones

Comparison: Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its chloro and hydroxy analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)8-6-18-11-7(10(8)17)4-3-5-9(11)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHCRNNMGWJHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656510
Record name Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049114-56-8
Record name Ethyl 4-amino-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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